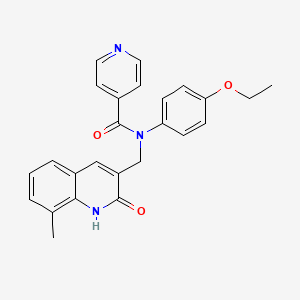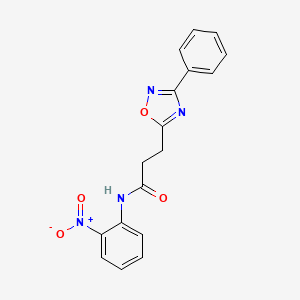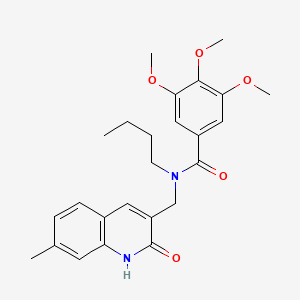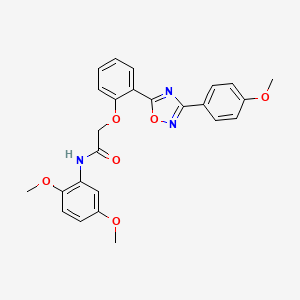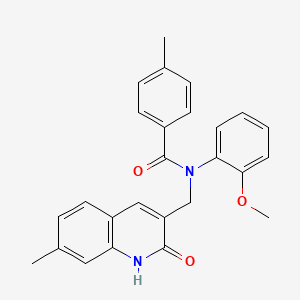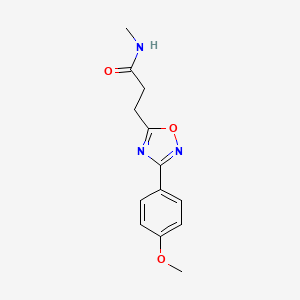
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylpropanamide, also known as MPO, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MPO belongs to the class of oxadiazole derivatives, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. In
作用机制
The exact mechanism of action of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylpropanamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating various signaling pathways involved in inflammation, microbial infection, and cancer progression. This compound has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are known to play a critical role in the regulation of inflammatory and immune responses. This compound has also been shown to inhibit the growth of microorganisms by disrupting their cell membrane integrity and inhibiting their metabolic pathways. Additionally, this compound has been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in inflammatory cells, which are known to contribute to tissue damage and inflammation. This compound has also been reported to enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress. Moreover, this compound has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
实验室实验的优点和局限性
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylpropanamide has several advantages for lab experiments. It is easy to synthesize and obtain in high purity, making it suitable for pharmacological and biochemical studies. Moreover, this compound exhibits a wide range of biological activities, making it a versatile compound for investigating various disease models. However, this compound also has some limitations. Its solubility in water is limited, which may affect its bioavailability and pharmacokinetics. Moreover, this compound has not been extensively studied for its toxicity and safety profile, which may limit its clinical application.
未来方向
There are several future directions for 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylpropanamide research. Firstly, the mechanism of action of this compound needs to be further elucidated to understand its pharmacological effects better. Secondly, the pharmacokinetics and toxicity of this compound need to be thoroughly investigated to determine its clinical potential. Thirdly, the efficacy of this compound in various disease models, such as cancer, inflammation, and microbial infection, needs to be investigated further. Finally, the development of this compound derivatives with improved pharmacological properties may lead to the discovery of novel therapeutic agents.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound exhibits anti-inflammatory, antimicrobial, and anticancer effects and has several advantages for lab experiments. However, its solubility in water and limited toxicity and safety profile may limit its clinical application. Further research is needed to elucidate the mechanism of action of this compound, investigate its pharmacokinetics and toxicity, and determine its efficacy in various disease models.
合成方法
The synthesis of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylpropanamide involves the reaction of 4-methoxybenzohydrazide with ethyl bromoacetate, followed by cyclization with hydrazine hydrate to obtain 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester. The final product, this compound, is obtained by the reaction of 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester with N-methylpropanamide in the presence of triethylamine. This synthesis method has been reported to yield this compound in good yields and high purity.
科学研究应用
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylpropanamide has been extensively studied for its potential pharmacological properties. It has been reported to exhibit significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been reported to possess antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. Moreover, this compound has been shown to exhibit anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
属性
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-14-11(17)7-8-12-15-13(16-19-12)9-3-5-10(18-2)6-4-9/h3-6H,7-8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZZIKCCYRWYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

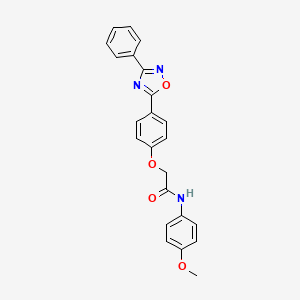

![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7719752.png)

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7719762.png)


